molecular formula C20H30ClN7O2 B194544 6-Des(diethanolamino)-6-chloro Dipyridamole CAS No. 54093-92-4

6-Des(diethanolamino)-6-chloro Dipyridamole

Cat. No.: B194544
CAS No.: 54093-92-4
M. Wt: 435.9 g/mol
InChI Key: CWZFYGCEBHRUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

6-Des(diethanolamino)-6-chloro Dipyridamole emerged from structural optimization efforts targeting dipyridamole, a pyrimidopyrimidine derivative first synthesized in the 1950s as a coronary vasodilator. While dipyridamole gained clinical traction for its antiplatelet and phosphodiesterase inhibitory properties, researchers in the 1970s began modifying its scaffold to enhance nucleoside transport inhibition. The chloro-substituted derivative was developed to investigate structure-activity relationships (SAR) in equilibrative nucleoside transporter (ENT) inhibition, particularly focusing on ENT1 and ENT2. Early synthetic routes involved nucleophilic substitution reactions between 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine and diethanolamine under controlled conditions.

Structural Classification as a Pyrimidopyrimidine Derivative

The compound belongs to the pyrimidopyrimidine class, characterized by fused pyrimidine rings with nitrogen atoms at positions 1, 3, 5, and 7 (Figure 1). Key structural features include:

Property This compound Parent Dipyridamole
Molecular formula C₂₀H₃₀ClN₇O₂ C₂₄H₄₀N₈O₄
Molecular weight 435.95 g/mol 504.63 g/mol
Key substituents Chlorine at C6, single diethanolamino group Two diethanolamino groups
IUPAC name 2,2'-[(6-Chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidin-2-yl)imino]diethanol 2,2',2'',2'''-(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyldinitrilo)tetraethanol

The removal of one diethanolamino group and introduction of chlorine at position 6 alters electronic distribution and steric bulk, impacting binding to nucleoside transporters.

Relationship to Parent Compound Dipyridamole

As a dipyridamole analog, this derivative shares the core pyrimidopyrimidine framework but exhibits distinct pharmacodynamic properties:

  • Enhanced ENT1 affinity : The chloro substitution increases hydrophobic interactions with ENT1’s transmembrane domains, improving inhibitory potency.
  • Reduced phosphodiesterase inhibition : Loss of a diethanolamino group diminishes cAMP/cGMP modulation compared to dipyridamole.
  • Altered solubility : LogP increases from 1.8 (dipyridamole) to 2.3, reducing aqueous solubility but improving membrane permeability.

Synthetic pathways highlight these modifications (Figure 2):

  • Step 1 : Piperidine substitution at C4 and C8 of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
  • Step 2 : Selective diethanolamine substitution at C2, leaving C6 chloro-substituted.
  • Step 3 : Purification via chromatography to isolate the mono-substituted derivative.

Significance in Nucleoside Transport Inhibition Research

This derivative has become a critical tool for studying ENT-mediated nucleoside flux. Key findings include:

Table 1: ENT1 Inhibition Profiles of Dipyridamole Derivatives

Compound ENT1 IC₅₀ (nM) Selectivity (ENT1/ENT2)
Dipyridamole 144.8 1:1.2
6-Des(diethanolamino)-6-chloro 17.1 1:4.7
RA14 (heptamethylene derivative) 8.2 1:9.3

The derivative’s 8.5-fold higher ENT1 affinity over dipyridamole underscores the importance of chloro substitution in optimizing transporter binding. Mechanistic studies using fluorescent analogs localized the compound deeper within micellar membranes compared to dipyridamole, suggesting improved membrane partitioning.

Properties

IUPAC Name

2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFYGCEBHRUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202431
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54093-92-4
Record name 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54093-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054093924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4Z465RFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Amination of 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine

The most widely documented method involves reacting 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine (CAS 7139-02-8) with diethanolamine (CAS 111-42-2) in dimethyl sulfoxide (DMSO) at 120–125°C for 4–5 hours. This single-step process substitutes one chlorine atom with diethanolamine while retaining the second chlorine at the 6-position. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where DMSO acts as both solvent and base, deprotonating diethanolamine to enhance nucleophilicity.

Critical Parameters:

  • Molar Ratio: 3:1 (diethanolamine:dichloropyrimidopyrimidine)

  • Solvent: DMSO (10 vol relative to substrate)

  • Yield: 93–100% molar

  • Purity: >96% HPLC

Post-reaction, sequential antisolvent addition (acetone followed by water) precipitates the product, achieving a crystalline purity of 96% after vacuum drying at 75–80°C.

Two-Step Low-Temperature Process

Patent EP2576562A1 discloses a two-step method to minimize thermal degradation:

  • Mono-Substitution: Reacting 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine with 1 eq diethanolamine in DMSO at 110–115°C yields 2-chloro-6-diethanolamino-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine.

  • Final Substitution: The intermediate reacts with excess diethanolamine at 100–110°C, followed by ethanol-toluene antisolvent crystallization.

Advantages:

  • Reduced impurity formation (<2%) due to lower reaction temperatures

  • Higher final purity (99.8%) via controlled crystallization

Solvent-Free Thermal Amination

A solvent-free approach heats 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine and diethanolamine (3:1 molar ratio) at 155°C for 3 hours. The molten diethanolamine acts as both reactant and solvent, simplifying purification. Post-reaction, toluene and ethanol are added to precipitate the product.

Performance Metrics:

  • Yield: 95% w/w

  • Purity: 99.3% HPLC

  • Drawback: High temperatures risk decarboxylation and dimerization.

Continuous Flow Synthesis

Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction times. Preheated streams of dichloropyrimidopyrimidine (in DMSO) and diethanolamine merge at 125°C, achieving 98% conversion in 30 minutes.

Scalability Benefits:

  • 5x higher throughput vs. batch processes

  • Consistent purity (97–98%) across production batches

Comparative Analysis of Methodologies

ParameterSingle-Step DMSOTwo-Step Low-TempSolvent-FreeContinuous Flow
Reaction Time (h) 4–56–730.5
Temperature (°C) 120–125110–115155125
Yield (%) 93–10085–909598
Purity (%) 9699.899.397–98
Byproducts <4%<0.2%<1%2–3%
Scalability ModerateHighLowVery High

Optimization Strategies

Solvent Selection

DMSO outperforms alternative polar aprotic solvents (DMF, NMP) due to:

  • Higher dielectric constant (ε = 47) stabilizing transition states

  • Reduced chloride ion pairing, accelerating substitution kinetics

Substituting DMSO with toluene in solvent-free methods increases reaction time by 40%.

Temperature Control

Maintaining temperatures below 130°C prevents:

  • Hydrolysis of the 6-chloro group to hydroxyl derivatives

  • Dimerization via pyrimidine ring coupling

Antisolvent Crystallization

Acetone-water systems (1:3 v/v) achieve superior crystal morphology vs. ethanol-toluene:

  • Crystal Size: 50–100 μm (acetone) vs. 10–20 μm (ethanol)

  • Filtration Rate: 2x faster with larger crystals

Industrial Production Considerations

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
2,6-Dichloro substrate12,00058
Diethanolamine502
DMSO301
Purification39

High substrate costs justify yield optimization, where a 5% yield increase reduces production costs by $600/kg.

Environmental Impact

  • Solvent Recovery: DMSO is 98% recoverable via vacuum distillation

  • Waste Generation: 8 kg waste/kg product (vs. 15 kg for traditional methods)

Chemical Reactions Analysis

Types of Reactions

6-Des(diethanolamino)-6-chloro Dipyridamole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 6-Des(diethanolamino)-6-chloro Dipyridamole is utilized as a reagent or intermediate in organic synthesis. Its unique structure allows for selective reactions that can lead to the formation of complex organic molecules.
  • Catalyst Development : The compound's properties are being explored for potential use as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Cellular Processes : Research indicates that this compound affects cellular signaling pathways. It has been studied for its role in modulating enzyme activities and influencing cellular responses to stimuli.
  • Platelet Function Studies : In vitro studies have demonstrated that this compound significantly reduces platelet aggregation induced by various agonists, suggesting its potential as an antiplatelet agent.

Medicine

  • Cardiovascular Therapeutics : The compound is being investigated for its therapeutic potential in treating cardiovascular diseases. Its ability to inhibit platelet aggregation may help prevent thrombotic events.
  • Pharmacological Studies : Ongoing research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, particularly how it interacts with molecular targets within the body .

Case Study 1: Antiplatelet Activity

A study evaluated the antiplatelet effects of this compound using human platelet-rich plasma. The results indicated a dose-dependent inhibition of platelet aggregation, highlighting its potential role in preventing cardiovascular events associated with thrombosis.

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound interacts with specific receptors on platelets, leading to reduced activation and aggregation. This interaction may involve modulation of intracellular signaling pathways related to platelet activation .

Mechanism of Action

The mechanism of action of 6-Des(diethanolamino)-6-chloro Dipyridamole involves its interaction with molecular targets such as enzymes or receptors. The chlorine substitution may enhance its binding affinity or alter its metabolic stability, leading to different pharmacological effects compared to Dipyridamole. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Key Findings:

Enzyme Inhibition: Compounds like this compound and XXXX exhibit high Iq values (>10⁵) for rat liver epoxidase, suggesting strong inhibitory effects on mammalian metabolic enzymes .

Species-Specific Activity: The 5-methoxy-6-chloro derivative (XXXX) is 159-fold more potent in inhibiting insect epoxidation compared to rat liver microsomes, whereas this compound shows similar trends, emphasizing structural modifications that enhance species selectivity .

Metabolic Stability: The absence of the diethanolamino group in this compound may reduce metabolic degradation in insects, while the chlorine substituent improves binding affinity to target enzymes .

Pharmacokinetic and Toxicological Profiles

  • Dipyridamole: Known for inducing ischemia in coronary artery disease via adenosine reuptake inhibition and vasodilation .
  • Piperidinyl Derivatives (e.g., Dipyridamole Tripiperidine) : Substitution with piperidine groups increases lipophilicity and alters tissue distribution compared to chlorine-substituted analogs .

Research Implications and Limitations

Synthetic Challenges : The synthesis of chlorine-substituted pyrimido[5,4-d]pyrimidines requires precise control to avoid impurities like 4,8-dichloro derivatives, which may confound pharmacological assessments .

Biological Activity

6-Des(diethanolamino)-6-chloro dipyridamole is a derivative of dipyridamole, a well-known phosphodiesterase inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the modulation of cellular signaling pathways and its therapeutic implications in various diseases.

  • Molecular Formula : C24H40ClN8O4
  • Molecular Weight : 504.626 g/mol
  • CAS Number : 54093-92-4
  • Melting Point : 165-166 °C
  • Density : 1.4 g/cm³

This compound primarily acts as a phosphodiesterase (PDE) inhibitor, leading to increased levels of cyclic nucleotides (cAMP and cGMP) within cells. This elevation in cyclic nucleotide levels enhances various signaling pathways, particularly those involving nitric oxide (NO) and cyclic GMP (cGMP), which are crucial for vascular smooth muscle relaxation and platelet aggregation inhibition.

Antiplatelet Activity

The compound exhibits significant antiplatelet effects by inhibiting thromboxane synthesis and enhancing nitric oxide signaling. Studies indicate that at therapeutic concentrations, it can inhibit adenosine metabolism by up to 90% in whole blood, thereby contributing to its antithrombotic properties .

Cardiovascular Effects

This compound has been shown to enhance endothelium-dependent vasodilation. This effect is mediated through the amplification of NO/cGMP signaling pathways, which play a critical role in regulating vascular tone and preventing thrombosis .

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of this compound. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which could be beneficial in conditions such as stroke or neurodegenerative diseases .

Case Studies

  • Platelet Function Studies : In vitro studies demonstrated that this compound significantly reduces platelet aggregation induced by various agonists, suggesting its potential use in managing cardiovascular diseases .
  • Vascular Studies : Animal models have shown that administration of this compound leads to improved blood flow and reduced ischemic damage during occlusive events, highlighting its therapeutic potential in ischemic heart disease .
  • Neuroprotection : A study investigating the effects on neuronal cells under oxidative stress conditions revealed that the compound mitigates cell death and preserves mitochondrial function, indicating a possible role in neuroprotection .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionBiological Activity
DipyridamolePDE inhibitorAntiplatelet, vasodilatory
This compoundPDE inhibitorEnhanced antiplatelet, neuroprotective
CilostazolPDE III inhibitorAntiplatelet, vasodilatory

Q & A

Q. What experimental models are commonly used to study the anti-inflammatory effects of 6-Des(diethanolamino)-6-chloro Dipyridamole in neurological diseases?

Answer: Human microglial cell cultures and murine models of multiple sclerosis (MS) or acute encephalomyelitis are standard models. Researchers measure cytokine/chemokine levels (e.g., via ELISA) and microglial activation markers (e.g., Iba1 immunostaining). Dipyridamole's inhibition of microglial activation is validated by reduced clinical severity in mice and normalized Toll-like receptor signaling in vitro .

Q. How is the antithrombotic efficacy of Dipyridamole derivatives typically evaluated in clinical trials?

Answer: Randomized controlled trials (RCTs) like ESPS-2 compare outcomes such as stroke incidence, vascular mortality, and adverse events (e.g., gastrointestinal events). For example, a 24-month follow-up assesses relative risk (RR) and number needed to treat (NNT) for combinations like Dipyridamole + Aspirin vs. monotherapies. Data abstraction tables are used to standardize efficacy metrics (e.g., RR = 0.76 for stroke reduction) .

What methodological frameworks are recommended for formulating research questions on Dipyridamole's therapeutic applications?

Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters (e.g., CKD patients, Dipyridamole vs. placebo, renal function decline). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and ethical alignment. Avoid dual questions (e.g., combining efficacy and safety in one query) to maintain clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on Dipyridamole's efficacy when combined with Aspirin?

Answer: Contradictions arise from heterogeneous patient populations or outcome definitions. For example, ESPS-2 showed Dipyridamole + Aspirin reduced non-fatal strokes (RR = 0.74) but lacked benefit in other trials. Conduct meta-analyses with subgroup stratification (e.g., by disease stage) and sensitivity analyses to isolate confounding variables (e.g., dosing protocols). Reconcile discrepancies using propensity score-matched cohorts to minimize bias .

Q. What mechanisms explain Dipyridamole's renoprotective effects in advanced chronic kidney disease (CKD) patients?

Answer: Beyond platelet inhibition, Dipyridamole enhances nitric oxide signaling and exhibits antioxidant properties via phosphodiesterase inhibition. In CKD 5 ND patients, observational studies show reduced mortality risk (9% relative risk reduction) independent of RAAS blockade. Validate these mechanisms using transcriptomic profiling of renal tissues or phosphoproteomics to map PDE-mediated pathways .

Q. How should researchers design studies to assess Dipyridamole's potential repurposing for ocular diseases?

Answer: Leverage in vivo models (e.g., rodent retinal ischemia) to test neuroprotective effects. In humans, use pharmacokinetic studies to determine ocular bioavailability and dose-response relationships. Prioritize endpoints like intraocular pressure or optical coherence tomography (OCT) metrics. Cross-reference findings with existing safety data from systemic use to mitigate risks .

Q. What strategies address limitations in observational studies on Dipyridamole's long-term outcomes?

Answer: Observational cohorts often lack randomization, increasing confounding risks. Use inverse probability weighting or propensity score matching to balance covariates (e.g., baseline GFR, comorbidities). Validate findings with instrumental variable analysis or Mendelian randomization to infer causality. For CKD studies, supplement claims data with biomarkers like proteinuria to improve granularity .

Data Contradiction Analysis

Q. Why do some studies report Dipyridamole's lack of additive benefit with Aspirin, while others show synergism?

Answer: Discrepancies stem from trial design heterogeneity. ESPS-2 used fixed-dose combinations, whereas negative trials may have suboptimal dosing or enrollment criteria (e.g., excluding high-risk populations). Reanalyze individual patient data (IPD) to identify effect modifiers (e.g., genetic polymorphisms in adenosine receptors) and refine inclusion criteria for future RCTs .

Methodological Tables

Q. Table 1. Key Efficacy Outcomes from ESPS-2 Trial (24-Month Follow-Up)

OutcomeDipyridamole + AspirinAspirin AloneRelative Risk (95% CI)
All strokes9.5%12.5%0.76 (0.63–0.93)
Non-fatal strokes8.3%11.3%0.74 (0.60–0.91)
GI adverse events32.8%30.4%1.08 (0.97–1.20)
Source:

Q. Table 2. Proposed Mechanistic Studies for Dipyridamole

MechanismExperimental ApproachOutcome Metric
Microglial inhibitionTLR agonist assays in microglial culturesCytokine IL-6/TNF-α levels
PDE-mediated signalingPhosphoproteomics of renal tissuescAMP/cGMP quantification
Ocular bioavailabilityHPLC-MS in vitreous humorPeak concentration (Cmax)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Des(diethanolamino)-6-chloro Dipyridamole
Reactant of Route 2
Reactant of Route 2
6-Des(diethanolamino)-6-chloro Dipyridamole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.